2-(3-Methylbenzylidene)-5-(methylthio)thiophen-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Methylbenzylidene)-5-(methylthio)thiophen-3(2H)-one is an organic compound that belongs to the class of thiophenes Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of a methylbenzylidene group and a methylthio group attached to the thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methylbenzylidene)-5-(methylthio)thiophen-3(2H)-one typically involves the condensation of 3-methylbenzaldehyde with 5-(methylthio)thiophene-2-carbaldehyde in the presence of a base. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated under reflux conditions to facilitate the formation of the desired product. The reaction can be represented as follows:
3-Methylbenzaldehyde+5-(Methylthio)thiophene-2-carbaldehydeBase, Heatthis compound
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methylbenzylidene)-5-(methylthio)thiophen-3(2H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the thiophene ring or the benzylidene group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or aminated derivatives.
Scientific Research Applications
2-(3-Methylbenzylidene)-5-(methylthio)thiophen-3(2H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of organic electronic materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 2-(3-Methylbenzylidene)-5-(methylthio)thiophen-3(2H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the benzylidene and methylthio groups can influence its binding affinity and specificity. In materials science, its electronic properties are crucial for its function in devices.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Methylbenzylidene)-5-(methylthio)thiophene
- 2-(3-Methylbenzylidene)-5-(methylthio)furan
- 2-(3-Methylbenzylidene)-5-(methylthio)pyrrole
Uniqueness
2-(3-Methylbenzylidene)-5-(methylthio)thiophen-3(2H)-one is unique due to the combination of the thiophene ring with the benzylidene and methylthio groups. This structure imparts distinct electronic and steric properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C13H12OS2 |
---|---|
Molecular Weight |
248.4 g/mol |
IUPAC Name |
(2E)-2-[(3-methylphenyl)methylidene]-5-methylsulfanylthiophen-3-one |
InChI |
InChI=1S/C13H12OS2/c1-9-4-3-5-10(6-9)7-12-11(14)8-13(15-2)16-12/h3-8H,1-2H3/b12-7+ |
InChI Key |
CQILOYQFPFOSBY-KPKJPENVSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)/C=C/2\C(=O)C=C(S2)SC |
Canonical SMILES |
CC1=CC(=CC=C1)C=C2C(=O)C=C(S2)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.